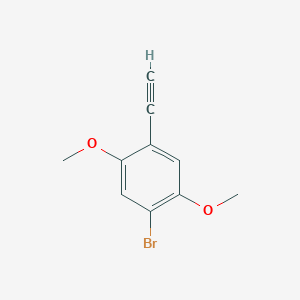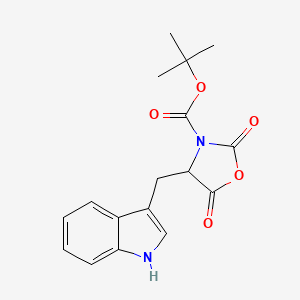![molecular formula C42H30O2P2 B14774002 1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine is a complex organic compound with the molecular formula C42H30O2P2 and a molecular weight of 628.63 g/mol . This compound is known for its unique structure, which includes three benzene rings fused to a dioxocine ring, and two diphenylphosphino groups attached at the 1 and 14 positions . It is primarily used as a ligand in various catalytic processes, particularly in the field of organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine typically involves the reaction of tribenzo[b,e,g][1,4]dioxocine with diphenylphosphine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The diphenylphosphino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Scientific Research Applications
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine involves its ability to form stable complexes with metal ions . These complexes can then participate in various catalytic processes, facilitating reactions by lowering the activation energy . The molecular targets include metal ions such as palladium, platinum, and rhodium . The pathways involved include coordination to the metal center and subsequent activation of substrates .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(diphenylphosphino)butane: Another phosphine ligand used in catalysis.
1,2-Bis(diphenylphosphino)ethane: A commonly used ligand in organometallic chemistry.
1,3-Bis(diphenylphosphino)propane: Known for its use in various catalytic processes.
Uniqueness
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine is unique due to its larger and more complex structure, which provides greater stability and versatility in forming metal complexes . This makes it particularly useful in catalytic processes that require robust and stable ligands .
Properties
Molecular Formula |
C42H30O2P2 |
|---|---|
Molecular Weight |
628.6 g/mol |
IUPAC Name |
(20-diphenylphosphanyl-8,15-dioxatetracyclo[14.4.0.02,7.09,14]icosa-1(16),2(7),3,5,9,11,13,17,19-nonaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H30O2P2/c1-5-17-31(18-6-1)45(32-19-7-2-8-20-32)39-29-15-27-37-41(39)42-38(44-36-26-14-13-25-35(36)43-37)28-16-30-40(42)46(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-30H |
InChI Key |
DTJJMKFHBFTIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC8=CC=CC=C8O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



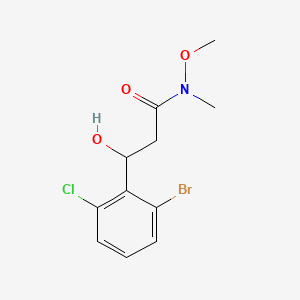
![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)
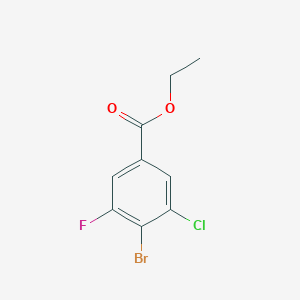
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
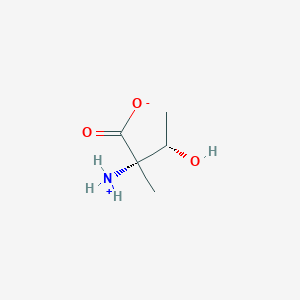
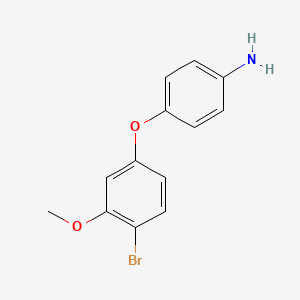

![2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B14773979.png)
